molecular formula C10H13NO2 B1345177 2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine CAS No. 87086-36-0

2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine

Cat. No.: B1345177
CAS No.: 87086-36-0
M. Wt: 179.22 g/mol
InChI Key: BIDRHBDWACXXJK-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine is a chemical compound that features a benzo[1,4]dioxin moiety attached to an ethylamine group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The benzo[1,4]dioxin structure is known for its stability and unique electronic properties, which can be leveraged in various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine typically involves the following steps:

    Formation of the benzo[1,4]dioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the ethylamine group: The benzo[1,4]dioxin intermediate is then reacted with ethylamine or its derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield reduced forms of the benzo[1,4]dioxin ring.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Products may include benzoquinones or other oxidized derivatives.

    Reduction: Reduced forms of the benzo[1,4]dioxin ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine involves its interaction with specific molecular targets, such as adrenergic receptors in the central nervous system . The compound’s structure allows it to bind selectively to these receptors, modulating their activity and resulting in various physiological effects. The pathways involved include signal transduction mechanisms that alter neurotransmitter release and receptor sensitivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine is unique due to its specific structural features that confer selective binding properties and stability. Compared to similar compounds, it offers distinct advantages in terms of its electronic properties and potential for functionalization in synthetic chemistry.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDRHBDWACXXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007333
Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-amine
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87086-36-0
Record name [2-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)ethyl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87086-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxan-2-ethylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine
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Synthesis routes and methods I

Procedure details

The 2-cyanomethyl-(2,3 dihydrobenzo[1,4]dioxine) was dissolved in THF (50 mL) and 1M BH3 in THF (80 mL, 80 mmol) was added and the reaction mixture refluxed for 5 h, then stirred at ambient temperature for 16 h. With ice bath cooling, 2N HCl was added until pH=1.0 was achieved. The reaction mixture was then stirred for 1 h at room temperature and evaporated in vacuo to yield an oil. The oil was partitioned between 3N NaOH and diethyl ether, and the diethyl ether solution was washed with brine, dried (Na2SO4) and evaporated in vacuo to yield crude 2-(2,3 dihydrobenzo[1,4]dioxin-2-yl)ethylamine.
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Synthesis routes and methods II

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